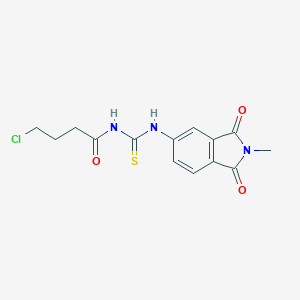
4-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the oxazole family and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and proteins involved in these processes. It has also been suggested that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its versatility. The compound has been shown to have a range of potential applications, making it a useful tool for researchers in various fields. However, one limitation of using the compound is its relatively low solubility in water, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of new chemotherapeutic agents based on the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Finally, the optimization of the synthesis method and the development of more efficient and cost-effective methods for producing the compound could also be a future direction for research.
Conclusion
In conclusion, 4-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a promising compound with a range of potential applications in scientific research. Its anti-inflammatory, anti-cancer, and antimicrobial properties make it a potential candidate for the development of new drugs and therapies. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 3-bromo-5-ethoxy-4-propoxybenzaldehyde and 4-methoxyphenylacetic acid with ammonium acetate in acetic acid. The resulting product is then subjected to cyclization to form the final compound. This synthesis method has been optimized and has yielded high purity and yield of the compound.
Applications De Recherche Scientifique
4-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and antimicrobial properties. The compound has been shown to inhibit the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Formule moléculaire |
C22H22BrNO5 |
|---|---|
Poids moléculaire |
460.3 g/mol |
Nom IUPAC |
(4Z)-4-[(3-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H22BrNO5/c1-4-10-28-20-17(23)11-14(13-19(20)27-5-2)12-18-22(25)29-21(24-18)15-6-8-16(26-3)9-7-15/h6-9,11-13H,4-5,10H2,1-3H3/b18-12- |
Clé InChI |
CQTSGQJIVQFHGE-PDGQHHTCSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OCC |
SMILES |
CCCOC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283716.png)
![3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283718.png)
![4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283719.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B283723.png)
![2,4-dichloro-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283725.png)
![1-[3-Acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283726.png)
![1-[3-Acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283727.png)

![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B283730.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B283732.png)
![3,5-dichloro-2-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283737.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283739.png)
![4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283740.png)
![4-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283741.png)